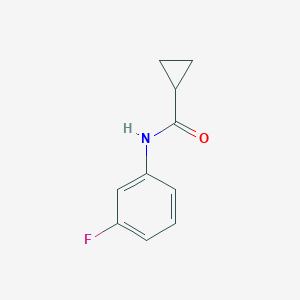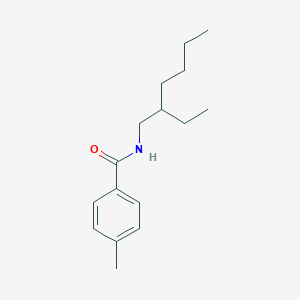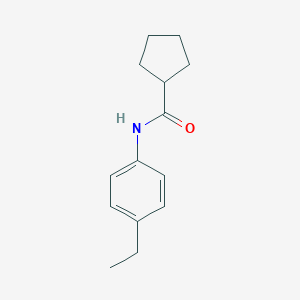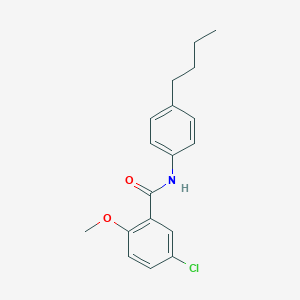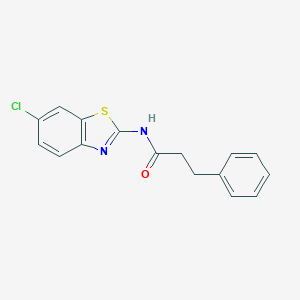
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as "CFM-2" and has been the subject of several scientific studies due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2 activity, 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. It has also been shown to reduce the levels of prostaglandin E2 (PGE2) in vivo, which is a marker of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is its potential therapeutic applications in various inflammatory conditions and cancer. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the investigation of its potential use in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide has been described in several scientific publications. One of the most commonly used methods involves the reaction between 5-chloro-2-methoxybenzoic acid and 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide has been shown to have potential therapeutic applications in several scientific studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and fever. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C14H11ClFNO2 |
|---|---|
Molekulargewicht |
279.69 g/mol |
IUPAC-Name |
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-6-5-9(15)7-12(13)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
FTVBPWCBCSHTEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





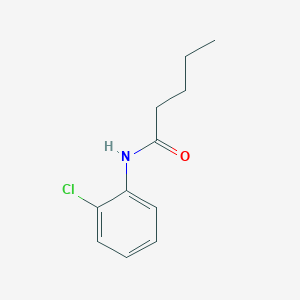
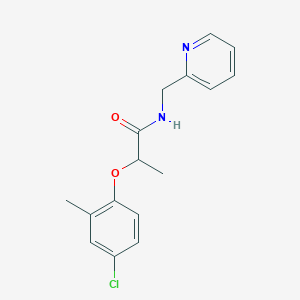

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
